Direct Head-to-Head Comparison: α-TEA Demonstrates Superior In Vivo Tumor Suppression Over α-Tocopheryl Succinate (α-TOS)
In a head-to-head in vivo study using a transgenic mouse model of HER2-positive breast carcinoma, α-TEA demonstrated significantly greater tumor suppression compared to its closest analog, α-tocopheryl succinate (α-TOS) [1]. The superior anti-tumor effect of α-TEA in vivo is directly attributed to its longer persistence in mice, a result of its non-hydrolyzable ether linkage [1].
| Evidence Dimension | In vivo tumor suppression efficacy |
|---|---|
| Target Compound Data | α-TEA suppressed breast carcinomas more efficiently than α-TOS |
| Comparator Or Baseline | α-Tocopheryl succinate (α-TOS) |
| Quantified Difference | Statistically significant greater suppression for α-TEA; quantified by ultrasound imaging |
| Conditions | Transgenic FVB/N c-neu mouse model of HER2-positive breast carcinoma |
Why This Matters
For procurement, this evidence directly proves that α-TEA is not interchangeable with α-TOS; its superior in vivo performance justifies its selection for studies where robust and sustained anti-tumor activity is required.
- [1] Dong LF, et al. (2012). α-Tocopheryloxyacetic acid is superior to α-tocopheryl succinate in suppressing HER2-high breast carcinomas due to its higher stability. Int J Cancer. 131(5):1052-8. View Source
